molecular formula C18H36O18 B7822965 Melezitose dihydrate CAS No. 6147-31-5

Melezitose dihydrate

Cat. No.: B7822965
CAS No.: 6147-31-5
M. Wt: 540.5 g/mol
InChI Key: LNVIPYYEBMNJIL-ZWELICPFSA-N
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Description

Melezitose dihydrate is a nonreducing trisaccharide sugar produced by many plant sap-eating insects, including aphids such as Cinara pilicornis. This compound is beneficial to these insects as it reduces the stress of osmosis by lowering their own water potential. Melezitose is part of the honeydew which acts as an attractant for ants and also serves as a food source for bees .

Preparation Methods

Synthetic Routes and Reaction Conditions: Melezitose can be synthesized through enzymatic reactions involving plant sap-eating insects. The enzyme reaction in these insects converts plant sap into melezitose, which is then excreted as part of honeydew .

Industrial Production Methods: In an industrial setting, melezitose can be crystallized from aqueous ethanol as the monohydrate and from water as the dihydrate. The compound is then dried at 110°C to obtain the anhydrous form. Another method involves dissolving melezitose in an equal volume of water, filtering it into a crystallizing dish, and allowing it to stand undisturbed at 20°C for several weeks .

Chemical Reactions Analysis

Types of Reactions: Melezitose undergoes hydrolysis, where it can be partially hydrolyzed to glucose and turanose. Turanose is an isomer of sucrose .

Common Reagents and Conditions: Hydrolysis of melezitose typically involves acidic conditions or enzymatic activity. The enzymes involved in this process include alpha-glucosidase, which breaks down melezitose into its constituent sugars .

Major Products: The primary products of melezitose hydrolysis are glucose and turanose .

Scientific Research Applications

Melezitose dihydrate has a wide range of applications in scientific research:

Mechanism of Action

Melezitose exerts its effects primarily through its role in osmoregulation. In insects, it reduces the stress of osmosis by lowering their water potential. In honey bees, melezitose impacts their intestinal microbiota, leading to increased food uptake, higher gut weights, and elevated mortality when consumed in large quantities. This is due to the poor metabolism capabilities of melezitose in the intestinal microbiota, leading to its accumulation in the hindgut and causing severe intestinal symptoms .

Comparison with Similar Compounds

    Sucrose: Like melezitose, sucrose is a disaccharide composed of glucose and fructose. melezitose is a trisaccharide and includes an additional glucose unit.

    Turanose: An isomer of sucrose, turanose is one of the hydrolysis products of melezitose.

    Trehalose: Another nonreducing sugar, trehalose is a disaccharide composed of two glucose units. It shares some functional similarities with melezitose in terms of osmoregulation.

Uniqueness: Melezitose’s unique structure as a trisaccharide and its role in osmoregulation in insects set it apart from other similar compounds. Its ability to attract ants and serve as a food source for bees also highlights its ecological significance .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16.2H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;;/h5-17,19-29H,1-4H2;2*1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVIPYYEBMNJIL-ZWELICPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737563
Record name alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6147-31-5, 10030-67-8
Record name Melezitose dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELEZITOSE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12C11K0M0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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